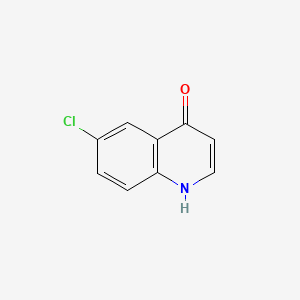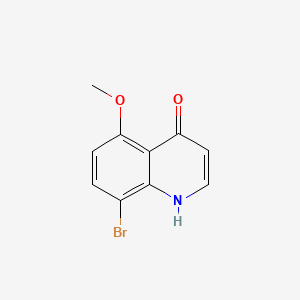
8-Bromo-5-methoxyquinolin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Bromo-5-methoxyquinolin-4-ol, has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound that consists of a benzene ring fused with a pyridine ring . The bromine atom is attached at the 8th position, and a methoxy group (-OCH3) is attached at the 5th position of the quinoline core.Applications De Recherche Scientifique
8-Bromo-5-methoxyquinolin-4-olthoxyquinolin-4-ol has been studied for its potential applications in a variety of scientific research fields. It has been used as a fluorescent probe for the detection of hydrogen peroxide, as well as a fluorescent indicator for the detection of metal ions. In addition, it has been used as a substrate for the enzymatic synthesis of biologically active compounds, such as quinolone antibiotics. Furthermore, 8-bromo-5-methoxyquinolin-4-ol has been studied for its potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 8-bromo-5-methoxyquinolin-4-ol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been shown to act as an agonist of certain G-protein-coupled receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to act as an agonist of certain G-protein-coupled receptors, such as the muscarinic acetylcholine receptor. This suggests that this compound may have potential applications in the treatment of certain diseases and conditions, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-bromo-5-methoxyquinolin-4-ol in laboratory experiments include its low cost and ease of synthesis. In addition, this compound is non-toxic and has a relatively low volatility, making it suitable for use in a variety of laboratory settings. However, the compound is unstable in the presence of light and heat, and its solubility in water is relatively low.
Orientations Futures
Given the potential applications of 8-bromo-5-methoxyquinolin-4-ol in the fields of biochemistry, physiology, and pharmacology, there are numerous potential future directions for research. These include further studies into the biochemical and physiological effects of the compound, as well as the development of new drugs and therapies based on the compound. In addition, further research into the synthesis of this compound could lead to improved methods for production and increased yields. Finally, further research into the mechanism of action of this compound could lead to a better understanding of the compound’s potential therapeutic applications.
Propriétés
IUPAC Name |
8-bromo-5-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLXPGUZHOYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=CNC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677797 | |
| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643069-40-3, 161405-28-3 | |
| Record name | 8-Bromo-5-methoxy-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


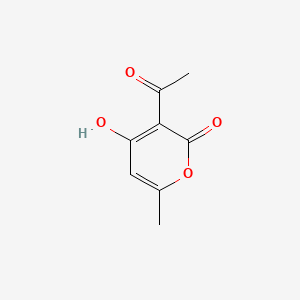
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3021577.png)
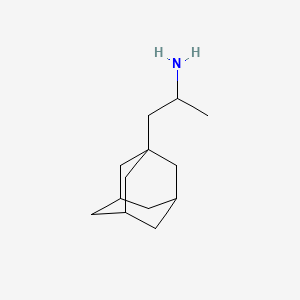

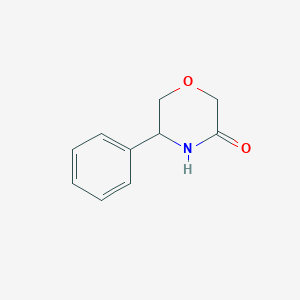
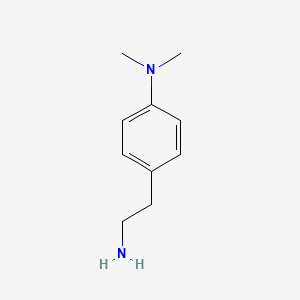

![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)

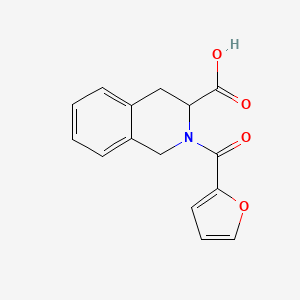
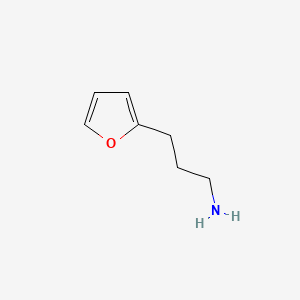
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)
